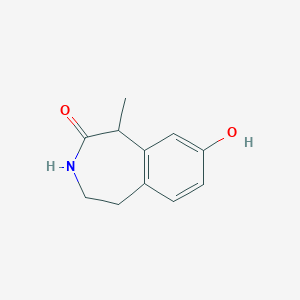

7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one

Description

7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one is a heterocyclic compound featuring a benzazepine core—a seven-membered ring containing one nitrogen atom—with a ketone group at position 4, a hydroxyl group at position 7, and a methyl substituent at position 3. While direct literature on this compound is sparse, its structural analogs, such as benzodiazepines and triazaindolizines, are well-documented in heterocyclic chemistry .

Properties

IUPAC Name |

7-hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-10-6-9(13)3-2-8(10)4-5-12-11(7)14/h2-3,6-7,13H,4-5H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXKBCVWAPSDNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCNC1=O)C=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride, followed by desilylation, oxidation, and cyclization via reductive amination .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzazepine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one has been investigated for its potential as a pharmacological agent. Below are some key applications:

Dopamine Receptor Interaction

This compound acts as a selective antagonist for dopamine D1 receptors. It has been used in various studies to explore the role of D1 receptors in neuropharmacology:

- Research Findings : In experimental models, it has shown significant effects on learning and memory processes by modulating dopaminergic pathways .

- Case Study : A study conducted on rats demonstrated that administration of this compound affected motor activity and learning abilities, indicating its potential use in understanding dopamine-related disorders .

Neuropharmacological Studies

The compound is also utilized in neuropharmacological research to investigate its effects on behavior and cognition:

- Behavioral Studies : It has been shown to influence stereotypic behaviors and catalepsy in animal models, making it a useful tool in studying conditions such as schizophrenia and Parkinson's disease .

Biochemical Applications

This compound serves as a biochemical tool for understanding various biological processes:

Antagonistic Properties

The compound's antagonistic properties at dopamine receptors allow researchers to study the effects of dopamine modulation:

- Experimental Use : It has been employed in intracranial drug infusion studies to better understand the physiological roles of dopamine in the brain .

Pharmacological Investigations

The compound is part of ongoing pharmacological investigations aimed at discovering new therapeutic agents:

- Potential Therapeutics : Its unique structure and receptor interaction profile suggest it could lead to the development of novel treatments for neurodegenerative diseases and psychiatric disorders .

Summary Table of Research Applications

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Dopamine Receptor Studies | Selective antagonist for D1 receptors | Influences motor activity and learning abilities |

| Neuropharmacology | Effects on behavior and cognition | Potential insights into schizophrenia and Parkinson's disease |

| Biochemical Tool | Modulation of dopaminergic pathways | Useful for studying dopamine-related physiological roles |

Mechanism of Action

The mechanism of action of 7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s unique features are best understood by comparing it to related heterocycles in terms of core structure , substituents , and synthetic pathways .

Key Observations:

Core Heteroatoms and Ring Size: The benzazepinone core (1 nitrogen) differs from benzodiazepines (2 nitrogens) and oxazepines (1 nitrogen, 1 oxygen), impacting electronic properties and reactivity . Triazaindolizines (e.g., 7-Hydroxy-5-methyl-1,3,4-triazaindolizine) feature fused rings with three nitrogens, enabling distinct conjugation pathways compared to benzazepinones .

Benzothiadiazepines and oxazepines often incorporate electron-withdrawing groups (e.g., nitro, chloro), which influence their stability and biological activity .

Coumarin-based benzodiazepines (e.g., 4g, 4h) require multi-step coupling reactions, highlighting the complexity of introducing fused aromatic systems .

Research Implications and Gaps

- Pharmacological Potential: While benzodiazepines and oxazepines are known for CNS activity, the benzazepinone’s ketone group may confer unique receptor-binding properties.

Biological Activity

7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one (CAS Number: 851544-56-4) is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 191.23 g/mol. Its structure features a benzazepine core with hydroxyl and methyl substituents that contribute to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| CAS Number | 851544-56-4 |

The biological activity of this compound has been linked to its interactions with various biological targets:

- Dopamine Receptor Modulation : Research indicates that this compound may act as a selective modulator of dopamine receptors, particularly the D1 receptor. It has shown potential in enhancing dopaminergic signaling pathways which are crucial in the treatment of neurological disorders such as Parkinson's disease and schizophrenia .

- Neuroprotective Effects : Preliminary studies suggest that the compound possesses neuroprotective properties. It may mitigate neuronal damage through antioxidant mechanisms and by modulating neuroinflammatory responses .

- Anti-inflammatory Activity : The presence of the hydroxyl group is believed to contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound:

- In vitro Studies : In vitro assays have demonstrated that the compound enhances cAMP levels in cell lines expressing D1 receptors, indicating its role as an agonist . The binding affinity for D1 receptors has been reported to be significant, supporting its potential as a therapeutic agent.

- In vivo Studies : Animal models have shown that administration of this compound leads to improved motor functions in models of Parkinson's disease, suggesting its efficacy in restoring dopaminergic activity .

Study on Neuroprotective Effects

A study conducted on rat models indicated that treatment with this compound resulted in reduced oxidative stress markers and improved behavioral outcomes in tests for anxiety and depression. The compound demonstrated a dose-dependent response in protecting neurons from apoptosis induced by neurotoxic agents.

Study on Dopamine Receptor Interaction

Another investigation focused on the interaction between this compound and dopamine receptors revealed that it selectively binds to D1 receptors with high affinity (Kd = 1.43 nM). This selectivity was further confirmed through competition binding assays against known dopamine receptor antagonists .

Q & A

Q. What are the recommended methodologies for synthesizing 7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one with high purity?

Answer: A factorial design approach is optimal for optimizing synthesis parameters (e.g., temperature, solvent ratios, and catalyst loading). Statistical methods like response surface methodology (RSM) can minimize experimental trials while maximizing yield and purity . For example:

- Key Variables: Reaction time (6–24 hrs), temperature (60–120°C), and catalyst type (e.g., palladium or enzymatic).

- Analytical Validation: Use HPLC with UV detection (λ = 254 nm) to monitor intermediates and final product purity, referencing chromatographic conditions from structurally similar benzazepinones .

Q. How can researchers validate the structural integrity of this compound?

Answer: Combine spectroscopic techniques:

- NMR: Compare H and C spectra with PubChem data for analogous compounds (e.g., 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one) to confirm backbone alignment .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns against theoretical calculations.

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry, if single crystals are obtainable .

Q. What analytical methods are suitable for detecting impurities in this compound?

Answer: Adopt pharmacopeial standards for impurity profiling:

- HPLC Method: Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/0.1% trifluoroacetic acid. Monitor impurities at relative retention times (RRT) < 1.0, ensuring individual impurities ≤ 0.5% and total impurities ≤ 2.0% .

- Forced Degradation Studies: Expose the compound to heat (40–80°C), light (UV), and acidic/alkaline conditions to identify degradation products .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reaction mechanisms?

Answer: Integrate quantum chemical calculations (e.g., DFT) with experimental kinetics:

- Reaction Path Search: Use software like Gaussian or ORCA to simulate transition states and intermediates, validated against experimental NMR/IR data .

- AI-Driven Optimization: Apply machine learning (e.g., COMSOL Multiphysics) to predict optimal reaction conditions, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in bioactivity data for this compound?

Answer: Adopt a comparative methodological framework:

- Standardized Assays: Replicate studies using uniform protocols (e.g., fixed cell lines, incubation times, and solvent controls).

- Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem, PubMed) to identify outliers and contextualize variability in IC values .

- Mechanistic Studies: Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways and validate specificity .

Q. What interdisciplinary approaches can resolve challenges in scaling up the synthesis of this compound?

Answer: Combine chemical engineering and materials science:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.